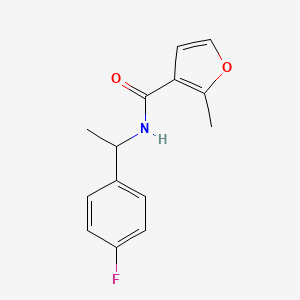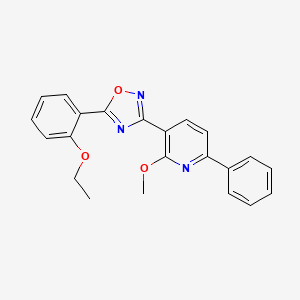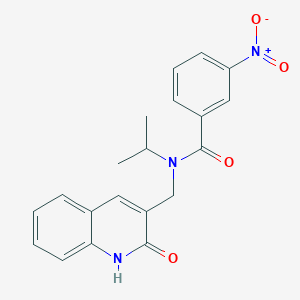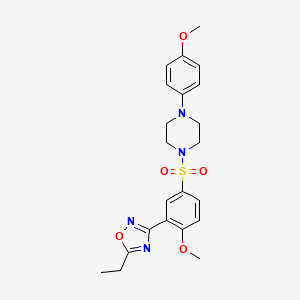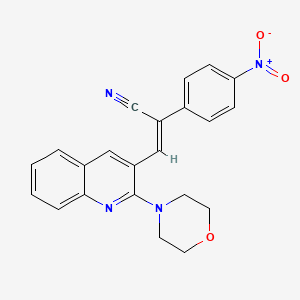
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as MNA-7, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
Mécanisme D'action
The mechanism of action of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various cellular signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and PI3K/AKT pathway. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to protect against oxidative stress and inflammation-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential therapeutic agent for cancer treatment. Another advantage is its ability to protect against oxidative stress and inflammation-induced neuronal damage, making it a potential neuroprotective agent.
One limitation of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its potential toxicity and side effects. It is important to carefully evaluate the safety and efficacy of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile before using it in clinical trials.
Orientations Futures
There are several future directions for research on (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, future research could focus on optimizing the synthesis method of (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile to improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a multistep process, which involves the reaction of 2-chloro-3-formylquinoline with morpholine, followed by the reaction of the resulting intermediate with 4-nitrobenzylidenemalononitrile. The final product is obtained by cyclization of the intermediate with ammonium acetate.
Applications De Recherche Scientifique
(Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific research studies, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neuroprotection, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory effects, (Z)-3-(2-morpholinoquinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(Z)-3-(2-morpholin-4-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c23-15-19(16-5-7-20(8-6-16)26(27)28)14-18-13-17-3-1-2-4-21(17)24-22(18)25-9-11-29-12-10-25/h1-8,13-14H,9-12H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORGWCCFUWYJCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(\C#N)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[2-(morpholin-4-yl)quinolin-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

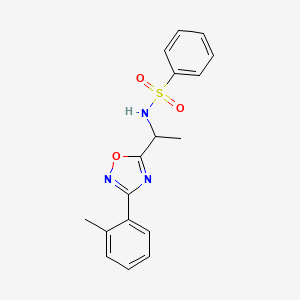



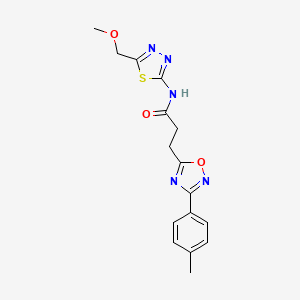


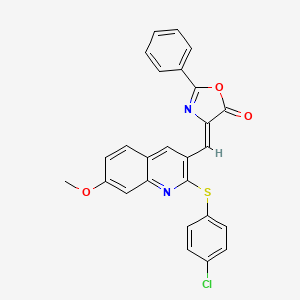
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
